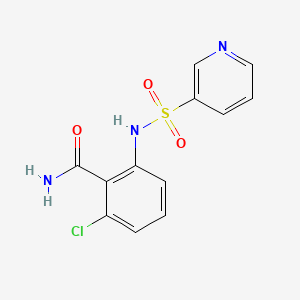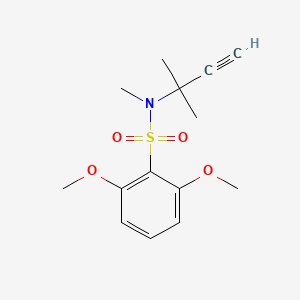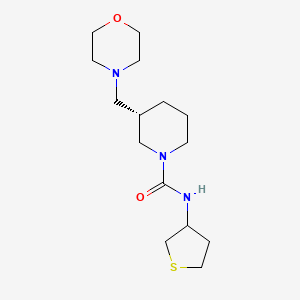![molecular formula C13H14F3N5O B6708256 3-[[6-Cyano-5-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carboxamide](/img/structure/B6708256.png)
3-[[6-Cyano-5-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[6-Cyano-5-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carboxamide is a complex organic compound known for its unique chemical structure and significant applications in various scientific fields. This compound features a piperidine ring bonded to a pyridine ring, which is further substituted with a cyano group and a trifluoromethyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable molecule in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[6-Cyano-5-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Intermediate: The starting material, 2-chloro-5-(trifluoromethyl)pyridine, undergoes a nucleophilic substitution reaction with sodium cyanide to introduce the cyano group at the 6-position.
Amination Reaction: The cyano-substituted pyridine is then reacted with piperidine under basic conditions to form the desired piperidine-pyridine intermediate.
Carboxamide Formation: Finally, the intermediate is treated with an appropriate carboxylating agent, such as phosgene or carbonyldiimidazole, to form the carboxamide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[[6-Cyano-5-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted analogs depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-[[6-Cyano-5-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carboxamide is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Its ability to modulate specific biological pathways makes it a promising candidate for treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[[6-Cyano-5-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carboxamide involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[[6-Cyano-5-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carboxylate
- 3-[[6-Cyano-5-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carbothioamide
Uniqueness
Compared to similar compounds, 3-[[6-Cyano-5-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carboxamide exhibits unique properties due to the presence of the carboxamide group. This functional group enhances its solubility and stability, making it more suitable for various applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
3-[[6-cyano-5-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5O/c14-13(15,16)9-3-4-11(20-10(9)6-17)19-8-2-1-5-21(7-8)12(18)22/h3-4,8H,1-2,5,7H2,(H2,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFOATMGZZQSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)NC2=NC(=C(C=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-[(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)amino]ethyl]phenol](/img/structure/B6708185.png)
![1-[(2-Bromo-4-methylphenyl)methyl]-1-(furan-2-ylmethyl)urea](/img/structure/B6708193.png)
![N-[(1-cyclopropylbenzimidazol-2-yl)methylsulfamoyl]-2,2,2-trifluoroethanamine](/img/structure/B6708199.png)

![N-[4-[(1R,2R)-2-hydroxycyclohexyl]oxyphenyl]cyclopent-3-ene-1-carboxamide](/img/structure/B6708203.png)
![3-(8-oxaspiro[4.5]decan-4-ylcarbamoylamino)-N-propylpropanamide](/img/structure/B6708214.png)
![2-[(2-acetamido-1,3-thiazol-4-yl)methylsulfanyl]-N-phenylacetamide](/img/structure/B6708219.png)
![1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6708221.png)
![1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(1-methylsulfanylpropan-2-yl)urea](/img/structure/B6708225.png)
![3-methylsulfonyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B6708234.png)

![3-methylsulfonyl-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrrolidine-1-carboxamide](/img/structure/B6708247.png)
![1-[2-(2,5-Difluorophenyl)ethyl]-3-(8-oxaspiro[4.5]decan-4-yl)urea](/img/structure/B6708254.png)
